molecular formula C20H20N4O5S2 B11635382 3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B11635382
M. Wt: 460.5 g/mol
InChI Key: AJODXRQJSVMLSY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C21H18N4O5S2 , is a fascinating member of the thiazolidinone family. Its structure combines a pyrido[1,2-a]pyrimidine core with a thiazolidinone moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the condensation of a pyrido[1,2-a]pyrimidine derivative with a thiazolidinone precursor. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals. analytical data for this product may be limited, and buyers should verify its identity and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions, potentially leading to the modification of functional groups.

    Substitution: Substituents on the pyrido[1,2-a]pyrimidine ring can be replaced, affecting its properties.

    Thiazolidinone Ring Opening: The thiazolidinone ring may open under specific conditions.

Common Reagents and Conditions::

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Hydrazine Hydrate (N2H4·H2O): Involved in hydrazinolysis.

    Base-Catalyzed Hydrolysis: To cleave ester bonds.

Major Products:: The specific products formed depend on the reaction conditions and substituents. These could include derivatives with altered functional groups or ring structures.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

    Catalysis: Investigating its catalytic properties.

Biology and Medicine::

    Anticancer Activity: Some derivatives exhibit promising anticancer effects.

    Enzyme Inhibition: Studying its impact on specific enzymes.

Industry::

    Materials Science:

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C20H20N4O5S2

Molecular Weight

460.5 g/mol

IUPAC Name

3-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H20N4O5S2/c1-12-2-3-15-21-17(22-6-8-29-9-7-22)13(18(27)24(15)11-12)10-14-19(28)23(20(30)31-14)5-4-16(25)26/h2-3,10-11H,4-9H2,1H3,(H,25,26)/b14-10-

InChI Key

AJODXRQJSVMLSY-UVTDQMKNSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N4CCOCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N4CCOCC4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.